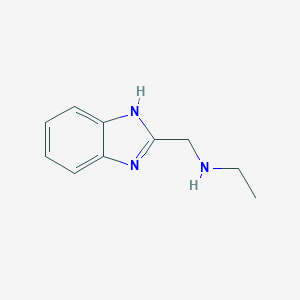
1H-Benzimidazole-2-methanamine,N-ethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction and subsequent alkylation . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
化学反应分析
Types of Reactions
1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents . The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
科学研究应用
1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) include:
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine
- 2-(2-Benzyl-1H-benzimidazol-1-yl)ethanamine dihydrochloride
Uniqueness
1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and forming metal complexes makes it valuable in both research and industrial applications .
生物活性
1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
- CAS Number : 1792-41-2
The biological mechanism of action for 1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) involves interactions with specific enzymes or receptors. Benzimidazole derivatives generally exhibit their effects through:
- Antimicrobial Activity : Inhibition of cell wall synthesis and interference with nucleic acid metabolism.
- Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Research indicates that benzimidazole derivatives possess significant antimicrobial activity against a range of pathogens. The compound has been studied for its efficacy against:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Demonstrated antifungal activity in vitro.
Anticancer Activity
1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) has shown promising results in various cancer cell lines. A study reported its effectiveness against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
- PC3 cells (prostate cancer)
The compound's anticancer mechanism may involve the induction of oxidative stress and apoptosis in malignant cells .
Case Study 1: Anticancer Activity
In a recent study, the compound was tested on human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The study concluded that the compound could be a potential candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting strong antimicrobial properties that warrant further exploration in clinical settings .
Comparative Analysis
| Property | 1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) | Other Benzimidazole Derivatives |
|---|---|---|
| Antimicrobial Activity | High (MIC: 15 µg/mL for S. aureus) | Varies; some show lower efficacy |
| Anticancer Activity | Significant (IC50: 10–30 µM) | Many exhibit similar properties |
| Mechanism of Action | Apoptosis induction, oxidative stress | Varies; often similar mechanisms |
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTRCWAOYNTJAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














